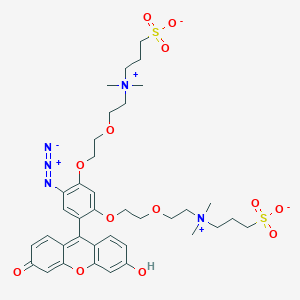![molecular formula C12H14N2O2S B6301116 Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate CAS No. 2231673-05-3](/img/structure/B6301116.png)
Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 2231673-05-3 . It has a molecular weight of 251.33 . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code of the compound is1S/C12H15N2O2S/c1-12(2,3)8-5-7-10(17-8)9(11(15)16-4)14-6-13-7/h5-6,17H,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 251.33 . The compound should be stored at refrigerator temperatures . and 97% by different sources.科学研究应用
Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate has been used in a variety of scientific research applications. It has been used in the development of drugs, as it has been shown to interact with various biological targets. It has also been used in the study of biochemistry, as it can be used to study the effects of small molecules on biological systems. Additionally, it has been used in the study of cell signaling pathways, as it can be used to modulate the activity of various proteins.
作用机制
The mechanism of action of methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, which then modulate the activity of those proteins. This can lead to changes in cellular processes, such as cell growth and differentiation. Additionally, the compound may also interact with certain enzymes, which can lead to changes in metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with various proteins, enzymes, and other molecules in the cell. This can lead to changes in cellular processes, such as cell growth and differentiation. Additionally, the compound may also interact with certain enzymes, which can lead to changes in metabolic pathways.
实验室实验的优点和局限性
Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate has several advantages for use in lab experiments. The compound is relatively stable and can be stored for long periods of time. Additionally, the compound is relatively inexpensive and can be synthesized in a relatively simple two-step process. However, the compound does have some limitations. For example, the compound is not very soluble in water and therefore must be used in aqueous solutions. Additionally, the compound has a relatively low bioavailability and therefore may not be as effective in vivo as it is in vitro.
未来方向
Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate has great potential for use in scientific research. In the future, researchers may be able to further characterize the compound and its interaction with various biological targets. Additionally, researchers may be able to develop new methods for synthesizing the compound and optimizing its activity. Furthermore, researchers may be able to develop new ways to deliver the compound to the target tissue, such as through the use of nanoparticles or liposomes. Finally, researchers may be able to develop new methods for studying the compound and its effects in vivo, such as through the use of animal models.
合成方法
Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate can be synthesized in a two-step process. The first step involves the synthesis of the thienopyrimidine core, while the second step involves the carboxylation of the core. The thienopyrimidine core is synthesized by reacting pyrimidine with thiophene in the presence of a base. The carboxylation of the core is then achieved by reacting the thienopyrimidine core with carbon dioxide and a catalyst. The resulting product is this compound.
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H335 , suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .
属性
IUPAC Name |
methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)8-5-7-10(17-8)9(11(15)16-4)14-6-13-7/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOCUDOTHRNTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)C(=NC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)
![5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B6301076.png)
![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)
![(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6301082.png)

![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)

![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)


